molecular formula C12H17NO2 B14698380 n-Butyl-n-phenylglycine CAS No. 21911-64-8

n-Butyl-n-phenylglycine

Cat. No.: B14698380
CAS No.: 21911-64-8
M. Wt: 207.27 g/mol
InChI Key: SYFNFQXVWFOEAA-UHFFFAOYSA-N
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Description

n-Butyl-n-phenylglycine is an organic compound that belongs to the family of glycine derivatives It is characterized by the presence of both butyl and phenyl groups attached to the nitrogen atom of the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-phenylglycine typically involves the reaction of glycine with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Glycine with Butylamine: Glycine is reacted with butylamine in the presence of a suitable catalyst to form n-butylglycine.

    Reaction with Phenyl Isocyanate: The n-butylglycine is then reacted with phenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-n-phenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

n-Butyl-n-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyl-n-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    n-Phenylglycine: A similar compound with a phenyl group attached to the nitrogen atom of glycine.

    n-Butylglycine: A compound with a butyl group attached to the nitrogen atom of glycine.

Uniqueness

n-Butyl-n-phenylglycine is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and potential applications. This dual substitution makes it different from other glycine derivatives, providing unique reactivity and functionality.

Properties

CAS No.

21911-64-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(N-butylanilino)acetic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-13(10-12(14)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15)

InChI Key

SYFNFQXVWFOEAA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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